molecular formula C21H24BrN7O B2505857 N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide CAS No. 1112015-77-6

N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide

Numéro de catalogue B2505857
Numéro CAS: 1112015-77-6
Poids moléculaire: 470.375
Clé InChI: POKYTKWTLZUJAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. This receptor is expressed on immune cells and plays a crucial role in the regulation of immune responses. CPI-444 has been extensively studied for its potential use in cancer immunotherapy.

Applications De Recherche Scientifique

Molecular Conformations and Supramolecular Structures

Research on N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, closely related to N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, focuses on their molecular conformations and their implications for supramolecular structures. The study compared the molecular conformations of three derivatives, including N-cyclohexyl-2-(methylsulfanyl)nicotinamide, and found significant torsion of the pyridine ring relative to the amide group. This torsion affects the compounds' supramolecular structuring, defined by hydrogen bonds forming chains and three-dimensional networks in various derivatives. This research provides insights into how small changes in the molecular structure of nicotinamide derivatives can significantly impact their physical and chemical properties, which is critical for designing compounds with desired biological or pharmaceutical effects (Gomes et al., 2013).

Biochemical Characterization and Genetic Studies

Another area of research explores the biochemical characterization of enzymes interacting with compounds structurally similar to N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide. For example, studies on Nicotinamide N-methyltransferase (NNMT) involve cloning, expression, and detailed biochemical characterization, highlighting the enzyme's role in methylation processes vital for drug metabolism and detoxification. Understanding the genetic basis and activity of NNMT could lead to advancements in treating diseases characterized by abnormal NNMT activity. This research underscores the importance of nicotinamide derivatives in studying metabolic pathways and developing potential therapeutic interventions (Aksoy et al., 1994).

Structure-Activity Relationship (SAR) and Drug Design

The investigation into the structure-activity relationships (SAR) of small molecule inhibitors of NNMT, where compounds like N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide could serve as potential models, aims to develop new drug-like inhibitors. By identifying and characterizing small molecule inhibitors with a broad range of activity, research directs the future design of treatments for metabolic and chronic diseases associated with NNMT. This research highlights the critical role of structural analysis in drug discovery, especially for metabolic enzymes such as NNMT (Neelakantan et al., 2017).

Therapeutic Potentials and Drug Efficacy

Studies on compounds with similar molecular structures offer insights into their therapeutic potentials, particularly in treating metabolic disorders. Research on small molecule analogs of nicotinamide that inhibit NNMT activity shows promising results in insulin sensitization, glucose modulation, and weight reduction in animal models of metabolic disease. This research illustrates the therapeutic potential of targeting NNMT with specific inhibitors, underscoring the relevance of nicotinamide derivatives in developing treatments for obesity and type-2 diabetes (Kannt et al., 2018).

Propriétés

IUPAC Name

3-[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN7O/c1-3-5-14-28(4-2)19-11-10-17-24-25-18(29(17)26-19)12-13-20-23-21(27-30-20)15-6-8-16(22)9-7-15/h6-11H,3-5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKYTKWTLZUJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=C(C=C4)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.